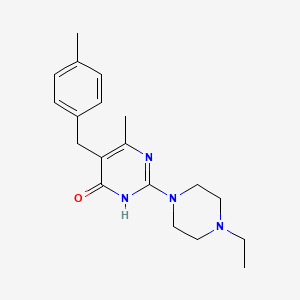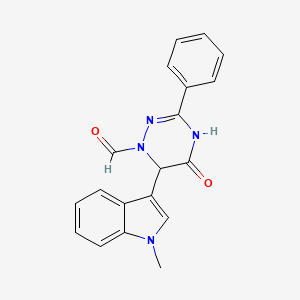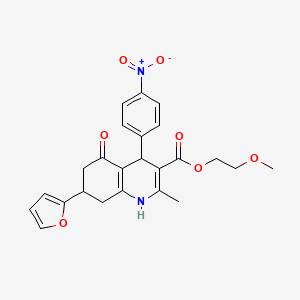![molecular formula C18H24N4O B6041747 1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone](/img/structure/B6041747.png)
1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone is a complex organic compound that features an imidazole ring, a piperidine ring, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which can be synthesized through the cyclization of glyoxal and ammonia . The piperidine ring is then introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative . Finally, the phenylethylamine moiety is attached via a reductive amination reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the compound may produce various reduced derivatives .
Scientific Research Applications
1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites, while the piperidine and phenylethylamine moieties can modulate the compound’s overall activity . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone is unique due to its combination of an imidazole ring, a piperidine ring, and a phenylethylamine moiety.
Properties
IUPAC Name |
1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21(11-9-15-6-3-2-4-7-15)16-8-5-10-22(13-16)18(23)17-12-19-14-20-17/h2-4,6-7,12,14,16H,5,8-11,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZUOLNRYSCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B6041664.png)
![1-(4-Methylphenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine](/img/structure/B6041672.png)


![2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6041691.png)
![2-(allylthio)-5-(3-hydroxy-4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6041697.png)
![5-{[(5-bromo-2-pyridinyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B6041704.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-N-methylpropan-1-amine](/img/structure/B6041723.png)
![(3-benzyl-1-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6041731.png)
![(4-methoxyphenyl)methyl N-[(4-chlorobenzoyl)amino]carbamate](/img/structure/B6041739.png)

![2-(2,4-dichlorophenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B6041760.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6041767.png)

